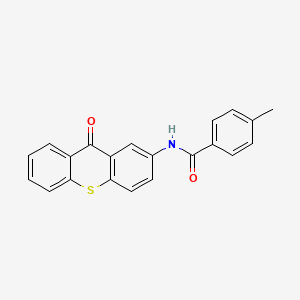
4-metil-N-(9-oxo-9H-tioxanten-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a chemical compound with the molecular formula C21H15NO2S. It is known for its unique structural properties, which include a thioxanthone core and a benzamide group.
Aplicaciones Científicas De Investigación
4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has several applications in scientific research:
Photochemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Material Science: The compound is employed in the synthesis of advanced materials, including photopolymerizable resins and coatings.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of UV-curable inks and adhesives.
Mecanismo De Acción
Target of Action
It is known to be used as a photoinitiator in the polymerization of acrylates , suggesting that its targets could be the reactive sites on these molecules.
Mode of Action
4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide acts as a photoinitiator, initiating the polymerization of acrylates under light exposure . It absorbs light in the UV-vis region (around 400 nm), leading to the formation of free radicals . These radicals can then react with the double bonds in acrylates, triggering a chain reaction that results in polymerization .
Biochemical Pathways
The compound is involved in the photopolymerization pathway of acrylates . The initiation step involves the absorption of light by 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide and the subsequent formation of free radicals. These radicals then propagate the reaction by reacting with acrylates, leading to the formation of a polymer .
Result of Action
The primary result of the action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is the polymerization of acrylates . This leads to the formation of a solid polymer matrix, which can have various applications, such as in the creation of coatings or adhesives .
Action Environment
The action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is influenced by environmental factors such as light and temperature . Light is necessary for the compound to act as a photoinitiator, and the reaction rate can be influenced by the intensity and wavelength of the light source . Additionally, the compound should be stored away from heat, sparks, open flames, and hot surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 9-oxo-9H-thioxanthene-2-amine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioxanthone can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides and thioxanthones.
Comparación Con Compuestos Similares
Similar Compounds
2-[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: Similar in structure but contains an acetic acid group instead of a benzamide group.
4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide: A closely related compound with slight variations in the functional groups.
Uniqueness
4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is unique due to its specific combination of a thioxanthone core and a benzamide group. This structure imparts distinct photochemical properties, making it particularly effective as a photoinitiator in various applications .
Propiedades
IUPAC Name |
4-methyl-N-(9-oxothioxanthen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c1-13-6-8-14(9-7-13)21(24)22-15-10-11-19-17(12-15)20(23)16-4-2-3-5-18(16)25-19/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRPOQMKZSKPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)
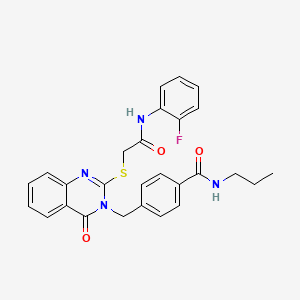
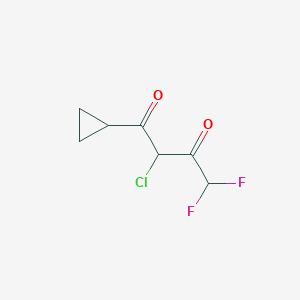
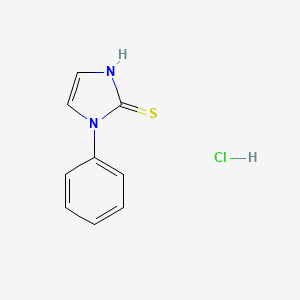
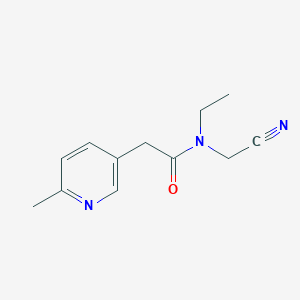
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)

![N'-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(2-METHOXYPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2538944.png)
![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)
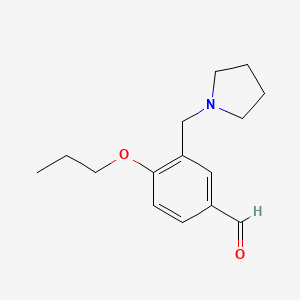

![N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2538949.png)
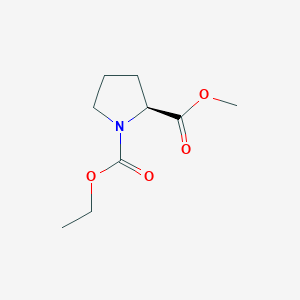
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2538953.png)
